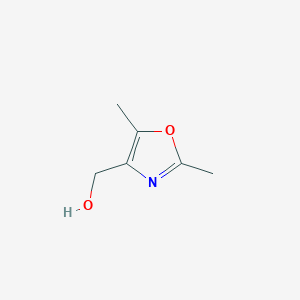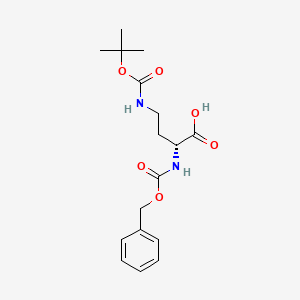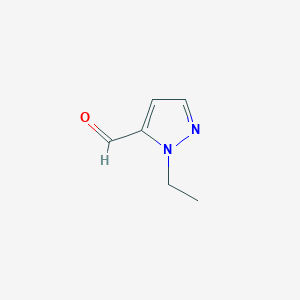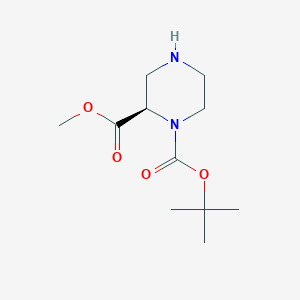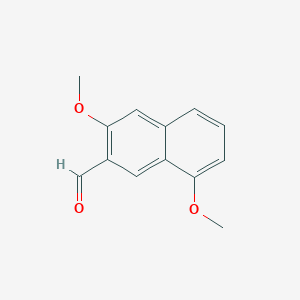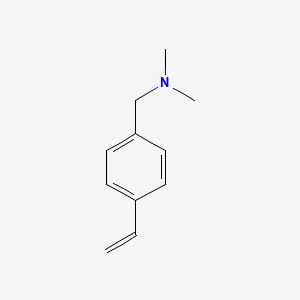
Diethylmethylsilane
描述
Diethylmethylsilane is an organosilicon compound with the molecular formula C5H14Si. It is a colorless liquid with a molecular weight of 102.25 g/mol . This compound is part of the silane family, which includes various silicon-hydrogen compounds. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
准备方法
Diethylmethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethylsilane with ethylmagnesium bromide (Grignard reagent) . The reaction proceeds as follows:
CH3SiCl2+2C2H5MgBr→(C2H5)2SiHCH3+2MgBrCl
The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of the Grignard reagent. Industrial production methods may involve similar reactions but on a larger scale with optimized conditions to maximize yield and purity.
化学反应分析
Diethylmethylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: It can act as a reducing agent in the presence of catalysts such as rhodium or palladium complexes.
Substitution: this compound can undergo substitution reactions where the hydrogen atom attached to silicon is replaced by other functional groups. This is often achieved using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction reactions can produce various silanes with different substituents.
科学研究应用
Diethylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: While not directly used in biological systems, derivatives of this compound are studied for their potential in drug delivery and as biocompatible materials.
Medicine: Research is ongoing into the use of organosilicon compounds in pharmaceuticals, particularly for their potential to enhance the stability and bioavailability of drugs.
作用机制
The mechanism by which diethylmethylsilane exerts its effects depends on the specific reaction it is involved in. In hydrosilylation reactions, for example, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double bonds in alkenes or alkynes. This process involves the formation of a silicon-carbon bond, which is crucial for the synthesis of silicone polymers .
相似化合物的比较
Diethylmethylsilane can be compared with other similar compounds such as triethylsilane and dimethylsilane:
Triethylsilane: Similar to this compound but with three ethyl groups attached to silicon.
Dimethylsilane: Contains two methyl groups and one hydrogen attached to silicon. It is less bulky and has different reactivity compared to this compound.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
属性
InChI |
InChI=1S/C5H13Si/c1-4-6(3)5-2/h4-5H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZUMFHYRULBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014681 | |
| Record name | Diethylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-32-7 | |
| Record name | Silane, diethylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, diethylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


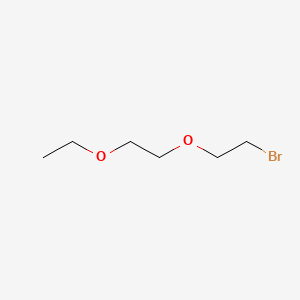
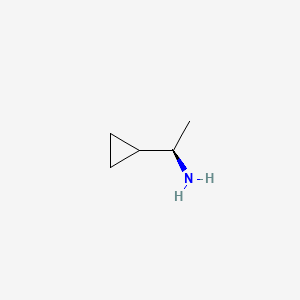
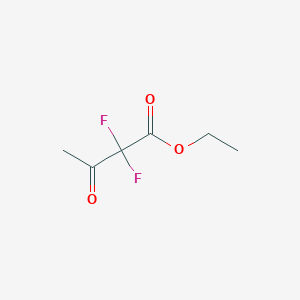
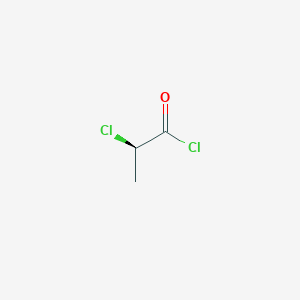
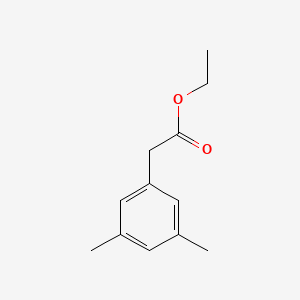
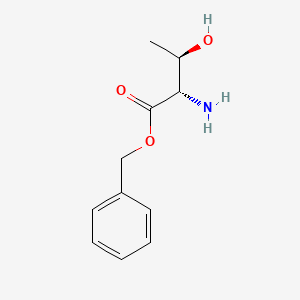
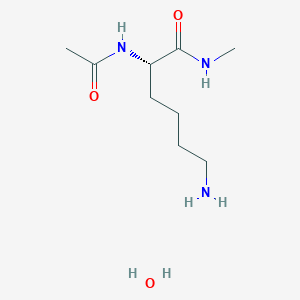
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
